![molecular formula C8H6N2O2 B598471 Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate CAS No. 169750-88-3](/img/structure/B598471.png)

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate

Descripción general

Descripción

Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound can exist in various physical forms such as solid, semi-solid, liquid, or lump .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-8-13-6-4-10(9)14/h9-10,13H,4-8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.32 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s XLogP3-AA value, which is a measure of its lipophilicity, is 1.3 .Aplicaciones Científicas De Investigación

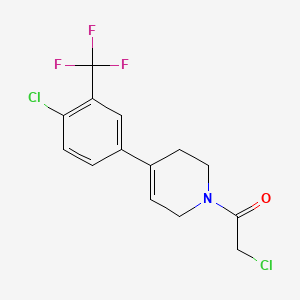

"Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate" was prepared and used in palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

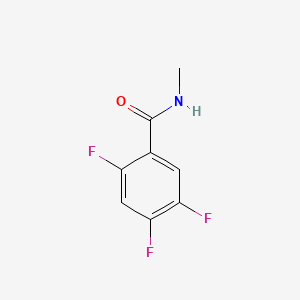

An asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, leading to the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone (Chung et al., 2005).

The synthesis, characterization, thermal, X-ray, and DFT analyses of "6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate" showed the compound's intramolecular hydrogen bonding properties (Çolak et al., 2021).

The synthesis and crystal structure of "Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate" involved using iso-butoxycarbonyl chloride and mixed anhydride method, confirmed by X-ray diffraction studies (Naveen et al., 2007).

An optimized large-scale synthesis of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an important intermediate for nicotinic acetylcholine receptor agonists, was achieved, involving transformations such as debenzylation and ring hydrogenation (Jarugu et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate involves the cyclization of a precursor compound followed by esterification of the resulting carboxylic acid.", "Starting Materials": [ "4-hydroxyhexanoic acid", "Tert-butylamine", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "The synthesis begins by converting 4-hydroxyhexanoic acid to its acid chloride derivative using acetic anhydride and catalytic amounts of pyridine.", "The resulting acid chloride is then reacted with tert-butylamine in the presence of sodium hydroxide to form the corresponding amide.", "The amide is then cyclized using hydrochloric acid to form the pyrrolo[2,3-C]pyridine ring system.", "The resulting carboxylic acid is then esterified with tert-butanol using catalytic amounts of sulfuric acid.", "The crude product is then purified by recrystallization from ethyl acetate/methanol." ] } | |

| 169750-88-3 | |

Fórmula molecular |

C8H6N2O2 |

Peso molecular |

162.15 g/mol |

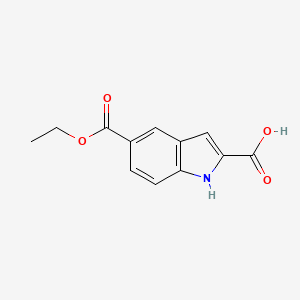

Nombre IUPAC |

pyrrolo[2,3-c]pyridine-1-carboxylic acid |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)10-4-2-6-1-3-9-5-7(6)10/h1-5H,(H,11,12) |

Clave InChI |

UIZRPNPIXHSJAW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC2C1CNCC2 |

SMILES canónico |

C1=CN=CC2=C1C=CN2C(=O)O |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R,6R)-3,3-dimethyl-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B598389.png)

![4-Chloro-5-(4-iodophenyl)-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B598391.png)

![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)

![Methyl [(E)-(4-methylphenyl)methylene]carbamate](/img/structure/B598404.png)